molecular formula C12H11FN2OS2 B14900766 4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one

4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one

Cat. No.: B14900766
M. Wt: 282.4 g/mol
InChI Key: RUAZCUSQMTZIKP-UHFFFAOYSA-N
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Description

4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylbutan-1-one
  • 4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)butan-1-one
  • 4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-bromophenyl)butan-1-one

Uniqueness

4-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)butan-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11FN2OS2

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-ylsulfanyl)butan-1-one

InChI

InChI=1S/C12H11FN2OS2/c13-10-5-3-9(4-6-10)11(16)2-1-7-17-12-15-14-8-18-12/h3-6,8H,1-2,7H2

InChI Key

RUAZCUSQMTZIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCSC2=NN=CS2)F

Origin of Product

United States

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